molecular formula C9H14N2 B3162757 [(1-Methyl-1H-pyrrol-2-yl)methyl](prop-2-en-1-yl)amine CAS No. 880809-20-1

[(1-Methyl-1H-pyrrol-2-yl)methyl](prop-2-en-1-yl)amine

Cat. No.: B3162757
CAS No.: 880809-20-1
M. Wt: 150.22 g/mol
InChI Key: LSMCTSVJGVEFDC-UHFFFAOYSA-N
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Description

(1-Methyl-1H-pyrrol-2-yl)methylamine is an organic compound that belongs to the class of pyrroles. Pyrroles are five-membered heterocyclic aromatic compounds containing one nitrogen atom. This particular compound is characterized by the presence of a methyl group at the first position of the pyrrole ring and a prop-2-en-1-yl group attached to the nitrogen atom.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1-Methyl-1H-pyrrol-2-yl)methylamine can be achieved through several methods. One common approach involves the alkylation of 1-methylpyrrole with prop-2-en-1-ylamine under basic conditions. The reaction typically requires a strong base such as sodium hydride or potassium tert-butoxide to deprotonate the amine, facilitating the nucleophilic attack on the pyrrole ring.

Industrial Production Methods

In an industrial setting, the production of (1-Methyl-1H-pyrrol-2-yl)methylamine may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions, such as temperature and pressure control, can enhance the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions

(1-Methyl-1H-pyrrol-2-yl)methylamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, such as amines or alcohols.

    Substitution: The compound can participate in substitution reactions, where functional groups on the pyrrole ring or the prop-2-en-1-yl group are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Substitution reactions often require catalysts like palladium or copper, along with appropriate ligands and solvents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction can produce amines or alcohols.

Scientific Research Applications

(1-Methyl-1H-pyrrol-2-yl)methylamine has diverse applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can serve as a probe or ligand in biochemical studies.

    Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which (1-Methyl-1H-pyrrol-2-yl)methylamine exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

(1-Methyl-1H-pyrrol-2-yl)methylamine can be compared with other pyrrole derivatives, such as:

    1-Methyl-1H-pyrrole: Lacks the prop-2-en-1-yl group, making it less versatile in certain applications.

    2-Acetyl-1-methylpyrrole: Contains an acetyl group instead of the prop-2-en-1-yl group, leading to different reactivity and applications.

    1-Methyl-1H-pyrrole-2-carbaldehyde: Features a formyl group, which imparts distinct chemical properties.

The uniqueness of (1-Methyl-1H-pyrrol-2-yl)methylamine lies in its specific substitution pattern, which allows for unique reactivity and applications in various fields.

Properties

IUPAC Name

N-[(1-methylpyrrol-2-yl)methyl]prop-2-en-1-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14N2/c1-3-6-10-8-9-5-4-7-11(9)2/h3-5,7,10H,1,6,8H2,2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LSMCTSVJGVEFDC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CC=C1CNCC=C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

150.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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